![molecular formula C19H16ClN5OS2 B2765742 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 496028-81-0](/img/structure/B2765742.png)

2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

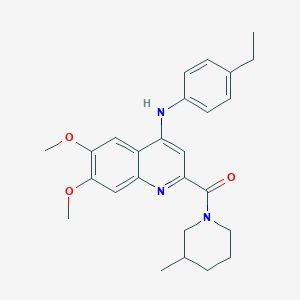

The compound “2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a triazole ring, and an acetamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Chloro-benzo[b]thiophene-2-carboxylic acid may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The thiophene ring, a five-membered heteroaromatic compound containing a sulfur atom, is a key structural component .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. As an example, 3-Chloro-benzo[b]thiophene-2-carboxylic acid, a related compound, can react with thiosemicarbazide in the presence of POCl3 to form 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Thiophene, a structural component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

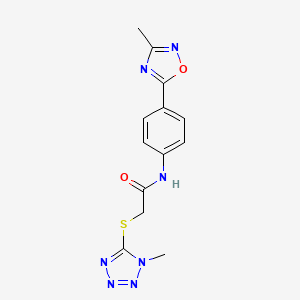

A series of acetamide derivatives, including those structurally related to the compound , have been synthesized and assessed for their antimicrobial, antifungal, and anti-tuberculosis activities. These compounds often contain the 1,2,4-triazole ring system, which has been recognized for a wide range of pharmaceutical activities due to its structural similarity to biologically important heterocycles. The interest in these compounds stems from their potential therapeutic applications, including anti-inflammatory, analgesic, antibacterial, antifungal, and antiviral properties. For example, compounds with a 1,2,4-triazole ring system have been synthesized for investigation of their in vitro antibacterial and antifungal efficacy, showcasing the relevance of such structures in developing new therapeutic agents (MahyavanshiJyotindra et al., 2011).

Antitumor and Antioxidant Properties

Further research into structurally similar compounds has demonstrated their potential in cancer research, particularly in the synthesis of novel heterocycles incorporating thiadiazole moieties. These compounds have been tested against various cancer cell lines, including the cotton leafworm, Spodoptera littoralis, indicating their utility in exploring new treatments for cancer and pest control (Fadda et al., 2017).

Luminescent Properties and Complex Formation

Additionally, research has focused on the synthesis of compounds for luminescent properties and complex formation with lanthanide ions, which are of interest for their potential applications in materials science, including sensors and optical devices. A study involving thiophene-derivatized complexes highlighted their high luminescence in both solid-state and solution, suggesting their utility in developing new luminescent materials (de Bettencourt-Dias et al., 2007).

Direcciones Futuras

Thiophene and its derivatives, including the compound , have diverse applications in medicinal chemistry and material science. They have proven to be effective drugs in various disease scenarios. Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

2-[[5-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5OS2/c1-25-18(17-16(20)13-6-2-3-7-14(13)28-17)23-24-19(25)27-11-15(26)22-10-12-5-4-8-21-9-12/h2-9H,10-11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTXCWFCGUYABV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NCC2=CN=CC=C2)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2765663.png)

![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2765665.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2765668.png)

![ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765669.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2765670.png)

![N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B2765671.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2765672.png)

![2-(cyclopentylsulfanyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2765682.png)